LSD1-IN-C26 -

LSD1-IN-C26

Catalog Number: EVT-1535062
CAS Number:
Molecular Formula: C25H27N9S
Molecular Weight: 485.614
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LSD1-IN-C26 is a novel selective inhibitor of histone lysine specific demethylase 1 (lsd1/kdm1a), displaying fad-competitive binding to lsd1, concentration-dependently inducing accumulation of h3k4me1/me2 and h3k9me2, increasing expression levels of epithelial cell markers e-cadherin and claudin-1, down-regulating mesenchymal cell marker n-cadherin and the upstream transcription factors snail and slug
Overview

Lysine-specific demethylase 1 inhibitor C26, also referred to as LSD1-IN-C26, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound is classified as a reversible inhibitor of lysine-specific demethylase 1, an enzyme implicated in various biological processes, including gene expression regulation and cancer progression. The development of LSD1 inhibitors like C26 aims to modulate the activity of this enzyme, which can act as either a transcriptional repressor or activator depending on the context.

Source and Classification

LSD1-IN-C26 is derived from a broader class of compounds targeting lysine-specific demethylase 1, which is crucial for the demethylation of mono- and dimethylated lysines on histone proteins. This compound belongs to the category of reversible inhibitors, characterized by its ability to bind non-covalently to the active site of the enzyme without permanently altering its structure. The classification of LSD1 inhibitors can be further divided into covalent and non-covalent agents, with C26 falling into the non-covalent category due to its reversible nature .

Synthesis Analysis

Methods and Technical Details

The synthesis of LSD1-IN-C26 involves several key steps that typically include:

  1. Designing Precursors: The initial step often involves designing precursor molecules that can be modified to enhance potency and selectivity.
  2. Chemical Reactions: Specific reactions such as nucleophilic substitutions or coupling reactions are employed to construct the core structure of the compound.
  3. Purification and Characterization: After synthesis, compounds are purified using techniques like chromatography and characterized using methods such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry to confirm their identity and purity .

For example, in one reported synthesis pathway, intermediates were generated through condensation reactions followed by deprotection steps to yield LSD1 substrates that can be further modified into inhibitors like C26 .

Molecular Structure Analysis

Structure and Data

The molecular structure of LSD1-IN-C26 is characterized by a triazolo[1,5-a]pyrimidine backbone, which is essential for its inhibitory activity against lysine-specific demethylase 1. The specific arrangement of functional groups on this scaffold contributes significantly to its binding affinity and selectivity for the target enzyme.

Key structural features include:

  • Triazole Ring: This moiety enhances interaction with the enzyme's active site.
  • Pyrimidine Core: Provides additional stabilization through hydrogen bonding.
  • Functional Groups: Substituents on the triazole or pyrimidine rings can modulate solubility and bioavailability.

Data from X-ray crystallography or computational modeling may provide insights into how these structural components facilitate binding to LSD1 .

Chemical Reactions Analysis

Reactions and Technical Details

LSD1-IN-C26 primarily functions through competitive inhibition, where it competes with natural substrates for binding at the active site of lysine-specific demethylase 1. The mechanism involves:

  • Binding Affinity: The compound binds reversibly to the enzyme, preventing substrate access.
  • Kinetic Parameters: The inhibitory constant (IC50) for C26 has been reported at approximately 1.72 μM, indicating significant potency against LSD1 while maintaining selectivity over other amine oxidases such as monoamine oxidases A and B .

This reversible binding allows for potential recovery of enzymatic activity once the inhibitor is removed.

Mechanism of Action

Process and Data

The mechanism by which LSD1-IN-C26 exerts its effects involves several steps:

  1. Binding: The inhibitor binds to the active site of lysine-specific demethylase 1.
  2. Inhibition of Demethylation: By occupying this site, C26 prevents the enzyme from catalyzing the removal of methyl groups from histones or other substrates.
  3. Impact on Gene Expression: This inhibition alters gene expression patterns associated with cancer progression, potentially leading to reduced tumor growth.

Studies indicate that LSD1 can act as a transcriptional co-repressor or co-activator depending on its substrate context; thus, inhibiting its activity with compounds like C26 may have profound effects on cellular signaling pathways involved in oncogenesis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LSD1-IN-C26 exhibits several notable physical and chemical properties:

  • Solubility: Typically assessed in various solvents; high solubility in dimethyl sulfoxide is common for many small-molecule inhibitors.
  • Stability: Evaluated under physiological conditions; stability is crucial for therapeutic efficacy.
  • Molecular Weight: Relevant for pharmacokinetics; exact values depend on specific substituents on the core structure.

Analytical methods such as high-performance liquid chromatography are often employed to determine these properties quantitatively .

Applications

Scientific Uses

LSD1-IN-C26 has significant potential applications in scientific research and therapeutic development:

  • Cancer Therapy: As an inhibitor of lysine-specific demethylase 1, C26 may be utilized in cancer treatment strategies aimed at reprogramming aberrant gene expression profiles associated with malignancies.
  • Epigenetic Studies: The compound serves as a tool for investigating the role of histone methylation in gene regulation and cellular differentiation processes.
  • Drug Development: Ongoing research focuses on optimizing compounds like C26 to enhance their efficacy and selectivity for clinical use against various cancers.
Introduction to LSD1 and Its Biological Significance

LSD1: Structural and Functional Overview

Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent epigenetic eraser enzyme, first identified for its ability to demethylate mono- and dimethylated lysine 4 of histone H3 (H3K4me1/me2). Structurally, LSD1 comprises three conserved domains:

  • SWIRM Domain: Facilitates protein-protein interactions and stabilizes LSD1 within chromatin-regulatory complexes like CoREST and NuRD [1] [6].
  • Tower Domain: Forms a helical structure that protrudes from the catalytic core, enabling nucleosomal DNA binding and recruitment of transcription factors [5] [10].
  • Amine Oxidase-Like (AOL) Domain: Contains the FAD-binding site and catalytic residues (e.g., K661). This domain mediates substrate specificity, targeting H3K4 or H3K9 depending on binding partners [6] [10].

LSD1 requires assembly into multi-protein complexes for full activity. For example, binding to CoREST via the SANT2 domain allows LSD1 to dock onto nucleosomes, while interaction with androgen receptor switches its substrate preference from H3K4 to H3K9 [5] [10]. This structural plasticity underpins LSD1’s dual functionality as a transcriptional repressor (via H3K4 demethylation) or activator (via H3K9 demethylation) [6].

Table 1: Key Structural Domains of LSD1

DomainAmino Acid ResiduesFunctionBinding Partners
SWIRM172–270Protein stability/complex integrationCoREST, NuRD, ZNF217
Tower417–521Nucleosomal DNA engagementCoREST-SANT2 domain
AOL (FAD-binding)271–416Catalytic core; substrate recognitionAndrogen receptor, p53
AOL (substrate)522–852Target lysine bindingHistone H3 tail

Epigenetic Roles of LSD1 in Gene Regulation

LSD1 orchestrates chromatin dynamics through histone and non-histone modifications:

  • Transcriptional Repression: By demethylating H3K4me1/2 at promoters/enhancers, LSD1 silences genes involved in differentiation (e.g., neural genes in stem cells) and tumor suppression [2] [6]. The CoREST complex enhances this by coupling H3K4 demethylation with histone deacetylation via HDAC1/2 [1] [10].
  • Transcriptional Activation: When complexed with nuclear hormone receptors (e.g., androgen receptor), LSD1 demethylates H3K9me1/2, enabling hormone-driven gene expression [6] [10].
  • Non-Histone Targets: LSD1 demethylates transcription factors like p53, STAT3, and E2F1, altering their stability and activity. For example, LSD1-mediated demethylation of p53 at K370 represses its transcriptional output [1] [6].
  • Enhancer Regulation: LSD1 maintains balanced enhancer activity by erasing H3K4me1. Catalytic inactivation mildly affects transcription, but full deletion de-represses enhancers via hyperacetylation of H3K27, driven by uncontrolled p300/CBP activity [2].

LSD1 Dysregulation in Disease Pathogenesis

LSD1 is overexpressed in numerous cancers and linked to poor prognosis:

  • Oncogenic Roles: In acute myeloid leukemia (AML), LSD1 sustains leukemic stem cell self-renewal by repressing differentiation genes (e.g., CD11b). In breast cancer, LSD1 promotes EMT and metastasis via H3K9 demethylation at pro-invasive genes [1] [9].
  • Immunosuppression: LSD1 represses tumor immunogenicity by:
  • Silencing endogenous retroviruses (ERVs), preventing dsRNA accumulation and interferon signaling [4] [8].
  • Downregulating MHC-I and tumor antigens, enabling immune evasion [4] [9].
  • Neurodegenerative Disorders: Reduced LSD1 activity correlates with aberrant H3K4 methylation in Alzheimer’s disease, disrupting neuronal gene networks [7].

Table 2: LSD1 Dysregulation in Human Diseases

Disease CategoryKey MechanismsFunctional Outcomes
Acute Myeloid LeukemiaRepression of differentiation genes (e.g., CD11b)Blocked myeloid maturation; therapy resistance
Solid Tumors (breast, lung)H3K9 demethylation at EMT promoters (e.g., SNAIL)Metastasis; chemoresistance
Immunologically "Cold" TumorsSilencing of ERVs/chemokines (e.g., CXCL9/10)Reduced CD8+ T-cell infiltration
NeurodegenerationDysregulated H3K4me at synaptic genesNeuronal dysfunction

Rationale for Targeting LSD1 in Therapeutic Development

LSD1’s multifaceted roles in oncogenesis and immune evasion make it a compelling therapeutic target:

  • Oncogene Dependency: Cancer cells overexpress LSD1 to maintain undifferentiated states. Inhibitors like ORY-1001 and GSK2879552 induce differentiation in AML models by reactivating LSD1-repressed genes [1] [6].
  • Immunomodulation: LSD1 inhibition triggers "viral mimicry" by derepressing ERVs, stimulating IFN pathways and antigen presentation. This converts immunologically "cold" tumors to "hot" (T-cell-inflamed) tumors, synergizing with anti-PD-1 therapy [4] [9].
  • Dual Targeting Strategies: Combining LSD1 inhibitors with:
  • Epigenetic drugs (e.g., HDAC inhibitors) to amplify re-expression of silenced genes.
  • Immunotherapies to overcome checkpoint resistance [8] [9].Clinical trials (e.g., INCB059872 for Ewing sarcoma) validate LSD1 targeting in diverse cancers [1] [4].

Properties

Product Name

LSD1-IN-C26

IUPAC Name

2-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-5-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C25H27N9S

Molecular Weight

485.614

InChI

InChI=1S/C25H27N9S/c1-17-15-23(27-18-7-9-19(10-8-18)33-13-11-32(2)12-14-33)34-24(26-17)30-25(31-34)35-16-22-28-20-5-3-4-6-21(20)29-22/h3-10,15,27H,11-14,16H2,1-2H3,(H,28,29)

InChI Key

YMPCSSJFKYSFEG-UHFFFAOYSA-N

SMILES

CN1CCN(C2=CC=C(NC3=CC(C)=NC4=NC(SCC5=NC6=CC=CC=C6N5)=NN34)C=C2)CC1

Solubility

Soluble in DMSO

Synonyms

LSD1-IN-C26; LSD1 IN C26; LSD1INC26

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